2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
Description
Overview of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
This compound is a heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted at position 2 with a (4-methylbenzyl)thio group and at position 5 with a phenyl ring. Its molecular formula is C₁₇H₁₅N₂OS , yielding a molecular weight of 295.38 g/mol . The compound features a planar oxadiazole ring stabilized by π-conjugation, with the sulfur atom in the thioether linkage contributing to enhanced lipophilicity. Key structural attributes include:
- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms and one oxygen atom, conferring metabolic stability and hydrogen-bonding capacity.
- (4-Methylbenzyl)thio substituent : A hydrophobic group that enhances membrane permeability and modulates electronic properties via the methyl para-substituent.
- Phenyl ring at position 5 : Introduces steric bulk and π-π stacking potential, critical for target binding in medicinal applications.
Table 1: Fundamental Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₂OS |
| Molecular Weight | 295.38 g/mol |
| Key Functional Groups | 1,3,4-Oxadiazole, Thioether |
| Substituents | 4-Methylbenzyl, Phenyl |
Historical Context of 1,3,4-Oxadiazole Research
1,3,4-Oxadiazoles were first synthesized in the early 20th century via cyclization of diacylhydrazines. Their biological potential emerged in the 1950s with discoveries of antimicrobial and antitumor activities. By the 1980s, advanced synthetic methods, such as microwave-assisted cyclization and one-pot multicomponent reactions, enabled efficient derivatization. Recent decades have focused on structure-activity relationship (SAR) studies, particularly for anticancer, antidepressant, and antioxidant applications. Notable milestones include:
Position Within the Oxadiazole Family
This compound belongs to the 2,5-disubstituted 1,3,4-oxadiazole subclass, distinguished by its dual aromatic substituents. Compared to analogs:
- Versus 2-alkylthio derivatives : The 4-methylbenzyl group improves metabolic stability over shorter alkyl chains.
- Versus 5-heteroaryl derivatives : The phenyl ring enhances π-stacking interactions relative to pyridyl or thienyl groups.
- Electron-donating effects : The methyl group para to the benzylthio moiety increases electron density at the oxadiazole core, modulating reactivity.
Table 2: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Significance in Heterocyclic and Medicinal Chemistry
The compound’s hybrid structure bridges heterocyclic and medicinal chemistry:
- Heterocyclic chemistry : Serves as a scaffold for synthesizing fused rings (e.g., triazolo-oxadiazoles) via cycloaddition.
- Medicinal chemistry :
- Antioxidant potential : Analogous 1,3,4-oxadiazoles exhibit radical scavenging activity exceeding standard antioxidants like BHT.
- Antidepressant activity : Structural similarity to fluoxetine-like derivatives suggests serotonin receptor modulation.
- Enzyme inhibition : Thioether linkages enable covalent binding to targets like acetylcholinesterase.
Computational insights : DFT studies predict a HOMO-LUMO gap of ~4.2 eV, indicating kinetic stability, while MESP maps highlight nucleophilic reactivity at the oxadiazole nitrogen.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZFSCJAMPOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
Cyclization of Acylhydrazides with Carbon Disulfide
The foundational approach for constructing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides with carbon disulfide (CS₂) under alkaline conditions. For 5-phenyl-1,3,4-oxadiazole-2-thiol, the reaction proceeds via:
- Hydrazide Formation : Benzohydrazide is synthesized from benzoic acid and hydrazine hydrate.
- Cyclization : Treatment with CS₂ in ethanol containing potassium hydroxide (KOH) at reflux (6–8 hours), followed by acidification to yield 5-phenyl-1,3,4-oxadiazole-2-thiol.
This method achieves yields of 70–85% and is scalable for industrial applications.
Synthesis of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
Two-Step Synthesis via Thiol Intermediate
Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Reagents : Benzohydrazide (1.0 equiv), CS₂ (1.2 equiv), KOH (1.5 equiv), ethanol.
Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl to pH 2–3.
Yield : 82% (reported for analogous compounds).
Step 2: S-Alkylation with 4-Methylbenzyl Chloride
Reagents : 5-Phenyl-1,3,4-oxadiazole-2-thiol (1.0 equiv), 4-methylbenzyl chloride (1.1 equiv), K₂CO₃ (2.0 equiv), acetone.
Conditions : Room temperature, 3–6 hours.
Yield : 75–88% (extrapolated from similar reactions).
Mechanism :
- Deprotonation of the thiol group by K₂CO₃ generates a thiolate anion.
- Nucleophilic substitution at the benzyl chloride’s methylene carbon forms the C–S bond.
One-Pot Multicomponent Approach
A modified one-pot method eliminates intermediate isolation:
- Simultaneous Cyclization and Alkylation : Benzohydrazide, CS₂, KOH, and 4-methylbenzyl chloride are reacted in ethanol under reflux.
- Workup : Acidification and filtration yield the final product.
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Yield | 75–88% | 68–74% |
| Time | 9–14 hours | 8–10 hours |
| Purity | >95% (HPLC) | 90–93% (HPLC) |
| Scalability | Industrial-scale | Lab-scale |
| Key Reference |
Key Observations :
Optimization Strategies and Challenges
Solvent Selection
Base Optimization
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated synthesis using eosin Y and CBr₄ achieves cyclization in 2 hours (yield: 89–92%). While untested for this compound, adapting this method could reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Shows promising antifungal and antibacterial properties, making it a potential candidate for developing new agrochemicals.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activity of enzymes involved in inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The biological and photophysical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole with structurally analogous compounds:
Key Observations:
- Antimicrobial Activity: Replacement of the thioether group (as in the target compound) with an amino group (e.g., 2-amino-5-phenyl derivative) enhances antibacterial potency, likely due to improved hydrogen bonding .
- Anticancer Potential: Phenoxymethyl and sulfonamide substituents (e.g., compound 104 in ) exhibit stronger cytotoxicity than simple thioethers, suggesting that bulkier electron-withdrawing groups enhance apoptosis induction.
- Photophysical Applications : Acridane-substituted oxadiazoles (DMAC-DPO) show superior TADF properties compared to thioethers, indicating that electron-donating groups optimize charge transfer .
Theoretical and Structural Insights
- DFT Studies: Thioether substituents in 1,3,4-oxadiazoles reduce electron injection efficiency in dye-sensitized solar cells (DSSCs) compared to nitro or cyano groups, as seen in .
- Crystallography : Bulky substituents (e.g., 4-tert-butylphenyl in ) increase steric hindrance, altering π-π stacking compared to the 4-methylbenzyl group in the target compound.
Biological Activity
The compound 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2OS
- Molecular Weight : 284.37 g/mol
- CAS Number : Not specified in available sources.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This can be achieved by reacting suitable thio compounds with hydrazides or other nitrogen-containing compounds under acidic conditions.
- Substitution Reactions : The introduction of the 4-methylbenzyl group can occur through nucleophilic substitution reactions where the thiol group acts as a nucleophile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The compound has shown significant antibacterial activity against various strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 12.5 |
| PC3 (Prostate Cancer) | 10.0 |
The mechanism of action may involve apoptosis induction and inhibition of key signaling pathways involved in cancer proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for metabolic pathways, potentially by binding to their active sites.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction, influencing pathways related to cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Q & A
Q. What are the standard synthetic routes for preparing 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of hydrazides with carbon disulfide under basic conditions. For example, substituting 4-methylbenzyl thiol groups onto the oxadiazole core requires:
- Step 1 : Preparation of 5-phenyl-1,3,4-oxadiazole-2-thiol via cyclization of benzohydrazide derivatives with CS₂/KOH .
- Step 2 : Alkylation with 4-methylbenzyl chloride/bromide under reflux in DMF or THF, monitored by TLC for intermediate purity .
Yields range from 67–81% depending on substituent reactivity and solvent polarity. Impurities (e.g., unreacted thiols) are minimized using column chromatography (hexane:EA gradients) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.33–2.39 ppm for methyl groups, aromatic protons at δ 7.47–8.02 ppm) .
- FT-IR : Peaks at 1693 cm⁻¹ (C=N) and 1395 cm⁻¹ (C-N aromatic) validate oxadiazole formation .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ at m/z 409.2) ensures molecular integrity .
- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water mobile phases .
Q. What biological activities are associated with structurally related 1,3,4-oxadiazoles, and which assays are used to evaluate them?
Related derivatives exhibit:
- Antidiabetic activity : In vitro α-glucosidase inhibition assays (IC₅₀ values compared to glibenclamide) .
- Anti-inflammatory effects : COX-2 inhibition studies (e.g., carrageenan-induced rat paw edema model, ED₅₀ ~74.3 mg/kg) .
- Anticancer potential : MTT assays against breast cancer cell lines (e.g., MDA-MB-231) with IC₅₀ <10 µM .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance selectivity for the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole byproducts?
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to favor cyclization via 5-endo-dig pathways .
- Temperature control : Maintaining 80–100°C during cyclization reduces dimerization side products .
- Solvent effects : Polar aprotic solvents (DMF) improve regioselectivity by stabilizing transition states .
Q. What structural modifications improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances solubility (logP reduction by ~0.5 units) and CYP450 resistance .
- Prodrug strategies : Esterification of the thiol group improves oral bioavailability (e.g., acetylated derivatives show 2× higher Cmax in rodent models) .
Q. How do noncovalent interactions (e.g., CH⋯π, CH⋯N) influence the compound’s crystallographic packing and stability?
Q. What computational methods are used to predict binding modes of this compound with therapeutic targets (e.g., LOX, COX-2)?
- Molecular docking : AutoDock Vina simulations with LOX (PDB: 1N8Q) show the thioether group forming hydrogen bonds with Arg140 (ΔG = -8.2 kcal/mol) .
- MD simulations : 100-ns trajectories confirm stable binding to COX-2’s hydrophobic pocket (RMSD <2.0 Å) .
Methodological Challenges & Data Contradictions
Q. How should researchers resolve discrepancies in reported biological activities across studies?
- Case example : A derivative reduced glucose levels more effectively than glibenclamide in one study but showed moderate activity in another. Factors include:
- Assay variability : Differences in cell lines (HepG2 vs. C2C12) and glucose concentrations (5 mM vs. 25 mM).
- Substituent effects : Meta-substituted benzyl groups (vs. para) alter steric hindrance at the target site .
Q. What strategies mitigate oxidative degradation of the thioether moiety during long-term stability studies?
- Antioxidant additives : 0.1% BHT in formulation buffers reduces degradation by 40% over 6 months .
- Lyophilization : Freeze-dried samples stored at -20°C show <5% degradation after 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
